molecular formula C5H2ClN3 B1371975 4-Chloropyrimidine-2-carbonitrile CAS No. 898044-48-9

4-Chloropyrimidine-2-carbonitrile

Cat. No. B1371975
CAS RN: 898044-48-9
M. Wt: 139.54 g/mol
InChI Key: AKONCVZBQYODEU-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2-carbonitrile is a heterocyclic organic compound . It has a molecular formula of C5H2ClN3 and a molecular weight of 139.54 .


Molecular Structure Analysis

The InChI code for 4-Chloropyrimidine-2-carbonitrile is 1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H . This indicates that the molecule contains a pyrimidine ring with chlorine and nitrile substituents.


Chemical Reactions Analysis

Pyrimidines, including 4-Chloropyrimidine-2-carbonitrile, are known to undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

4-Chloropyrimidine-2-carbonitrile is a liquid at room temperature . It should be stored at 2-8°C to maintain its stability .

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of derivatives of 4-Chloropyrimidine-2-carbonitrile, such as 4-Amino-2-chloropyrimidine-5-carbonitrile, has been investigated using Raman and infrared spectroscopy. These studies provide insights into the vibrational features and structural analysis of the compounds (Abuelela et al., 2016).

Spectroscopic Studies for Structural Insight

  • Spectroscopic methods like infrared and UV spectral analysis have been employed to study chloropyrimidine derivatives. These methods help in understanding the structural and spectral characteristics of compounds like 4-chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile and its analogs (Gupta et al., 2006).

Synthesis of Pyrimidine Derivatives

  • Synthesis methods have been developed for various pyrimidine derivatives, including trichloropyrimidine-2-carbonitrile, which are important in pharmaceutical and chemical research (Kalogirou & Koutentis, 2020).

Antibacterial Activity Studies

  • The antibacterial activity of pyrimidine-5-carbonitrile derivatives, including those with 4-chloro substituents, has been a subject of research, indicating their potential as antimicrobial agents (Shehta & Abdel Hamid, 2019).

Antitumor and Antimicrobial Testing

  • Studies have been conducted to evaluate the antitumor and antimicrobial properties of 4-chloro-pyrimidine-5-carbonitriles, showing their potential in medical research and therapy (Taher & Helwa, 2012).

Synthesis in Anticancer Research

  • One-pot synthesis methods have been developed for chlorophenyl-substituted pyrimidine carbonitrile derivatives, assessing their potential as anticancer agents through in-vitro studies (Tiwari et al., 2016).

Computational Chemistry Applications

  • Computational chemistry techniques like ab initio quantum chemical methods have been used to analyze chloropyrimidine derivatives for their electronic properties, offering insights into their potential applications in various fields (Alzoman et al., 2015).

Scalable Synthesis Processes

  • Research has also focused on developing scalable and safe synthesis processes for chloropyrimidine derivatives, essential for large-scale production and industrial applications (Zhang et al., 2018).

Safety And Hazards

4-Chloropyrimidine-2-carbonitrile is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 4-Chloropyrimidine-2-carbonitrile are not mentioned in the search results, research into pyrimidines is ongoing. They are being studied for their potential pharmacological effects and their synthesis methods are being optimized . The introduction of new side chains and the exploration of their binding affinity with receptor sites are areas of active research .

properties

IUPAC Name

4-chloropyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONCVZBQYODEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671669
Record name 4-Chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrimidine-2-carbonitrile

CAS RN

898044-48-9
Record name 4-Chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrimidine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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